

Assessing the Selectivity Profile of CK1-IN-1: A Comparative Guide

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Compound of Interest

Compound Name: CK1-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor **CK1-IN-1** with other commercially available alternatives. The focus is on the selectivity profile, supported by experimental data, to aid researchers in selecting the most appropriate tool compound for their studies of Casein Kinase 1 (CK1).

Introduction to Casein Kinase 1 (CK1)

The Casein Kinase 1 (CK1) family consists of highly conserved serine/threonine protein kinases that are ubiquitously expressed in eukaryotes.^{[1][2]} In mammals, seven isoforms have been identified (α , β , γ 1, γ 2, γ 3, δ , and ϵ), which share a high degree of homology within their kinase domains.^{[3][4]} These kinases are crucial regulators of numerous cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and apoptosis.^{[1][5][6][7]} Given their significant role in cellular function, dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.^{[2][4][8]}

CK1-IN-1 is a potent inhibitor of CK1 δ and CK1 ϵ .^{[9][10]} Understanding its selectivity is critical for interpreting experimental results and for the development of isoform-specific therapeutics. This guide compares the selectivity of **CK1-IN-1** against other known CK1 inhibitors.

Comparative Selectivity of CK1 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC₅₀) of **CK1-IN-1** and other selected CK1 inhibitors against various CK1 isoforms and off-target kinases. Lower IC₅₀ values indicate higher potency.

Inhibitor	CK1δ (IC ₅₀ , nM)	CK1ε (IC ₅₀ , nM)	CK1α (IC ₅₀)	p38α MAPK (IC ₅₀ , nM)	Other Notable Targets (IC ₅₀)
CK1-IN-1	15[9][10][11]	16[9][10][11]	-	73[9][10][11]	
PF-670462	13[11]	90[11]	-	-	
SR-3029	44[11]	260[11]	-	-	
D4476	300[11]	-	Also inhibits CK1 from <i>S. pombe</i> (200 nM)[11]	-	ALK5 (500 nM)[11]
PF-4800567	711[4][11]	32[4][11]	-	-	>20-fold selectivity for CK1ε over CK1δ[4][11]
TA-01	6.8[11]	6.4[11]	-	6.7[11]	
IC261	1.0 μM[4]	1.0 μM[4]	16 μM[4]	-	
MU1742	-	-	Potent and highly selective inhibitor of CK1α[12][13]	-	

Data compiled from multiple sources.[4][9][10][11][12][13] Note that assay conditions can vary between studies, affecting absolute IC₅₀ values.

Experimental Protocols

The determination of inhibitor potency and selectivity is typically performed using in vitro kinase assays. Below is a generalized protocol based on common methodologies.

In Vitro Kinase Assay (Luminescent ADP Detection)

This protocol is adapted from ADP-Glo™ Kinase Assay methodologies.[\[14\]](#)

Objective: To measure the enzymatic activity of a specific kinase in the presence of an inhibitor to determine the IC₅₀ value.

Materials:

- Recombinant human CK1 isoforms (e.g., CK1 α , CK1 δ , CK1 ϵ)
- Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)[\[14\]](#)
- Substrate (e.g., α -casein or a specific peptide)[\[15\]](#)
- ATP solution
- **CK1-IN-1** and other inhibitors, serially diluted in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well opaque plates

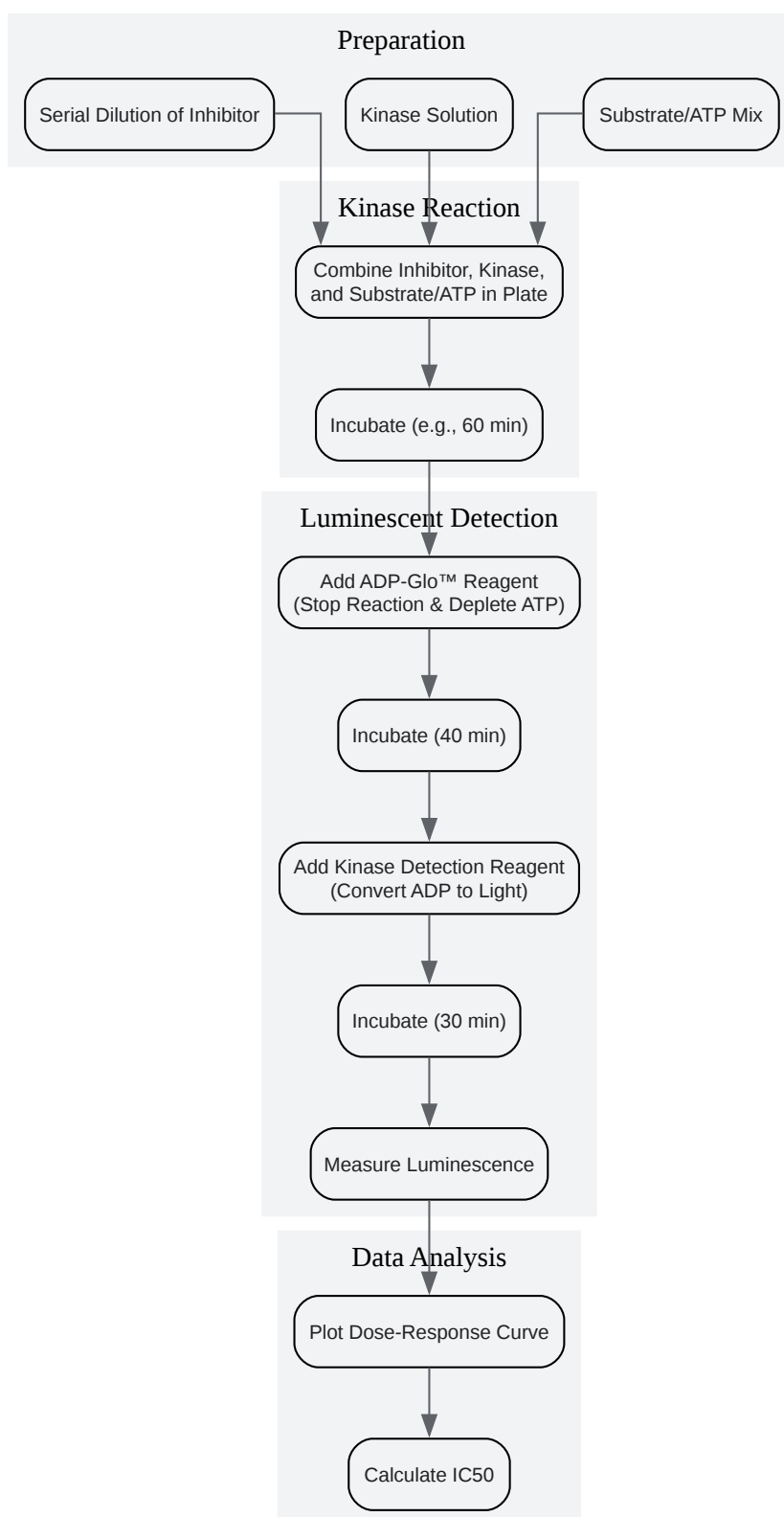
Procedure:

- Reaction Setup: In a 384-well plate, add 1 μ L of the serially diluted inhibitor or DMSO vehicle control.
- Enzyme Addition: Add 2 μ L of diluted active kinase to each well.
- Initiate Reaction: Add 2 μ L of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be close to the K_m for each specific kinase isoform.

- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
[14]
- Stop Reaction and ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
- ADP to ATP Conversion and Signal Generation: Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[14]
- Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: In Vitro Kinase Assay

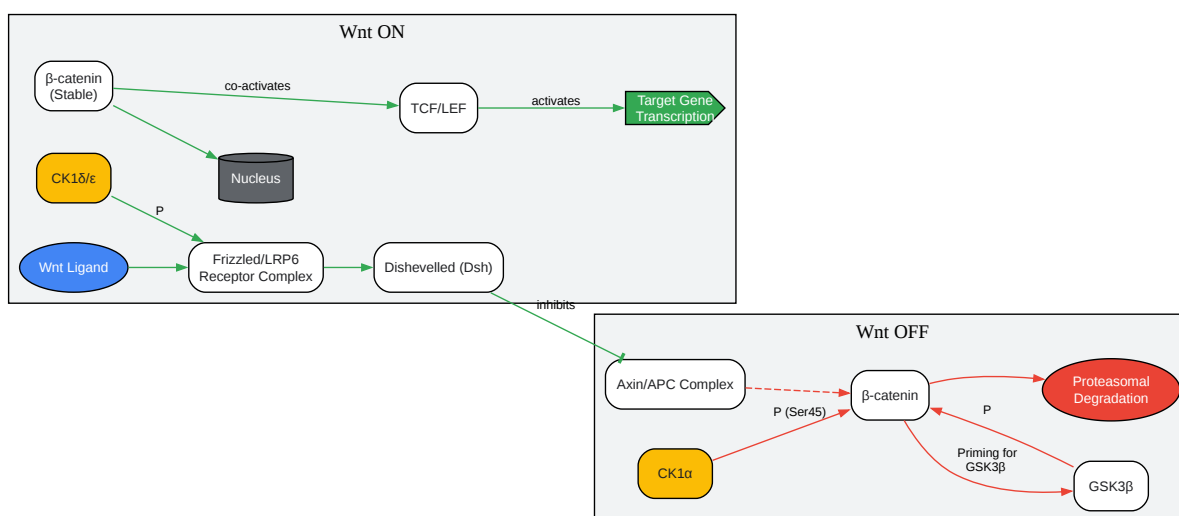


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Caption: Workflow for determining inhibitor IC₅₀ using a luminescent kinase assay.

CK1 in the Wnt/ β -catenin Signaling Pathway

CK1 plays a dual role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, CK1 α phosphorylates β -catenin, priming it for further phosphorylation by GSK3 β and subsequent degradation.[7] This keeps the pathway inactive. Upon Wnt binding, CK1 δ/ϵ are involved in the phosphorylation of coreceptors, contributing to pathway activation.[7]



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Caption: Simplified diagram of CK1's role in the canonical Wnt/ β -catenin pathway.

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